

Spectroscopic Profile of Nonyl Chloroformate: A Technical Guide

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Compound of Interest

Compound Name: *Nonyl chloroformate*

Cat. No.: *B1268172*

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An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **nonyl chloroformate**, a key intermediate in organic synthesis and drug development. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended to serve as a valuable resource for scientists and researchers in identifying and characterizing this compound.

Spectroscopic Data Summary

The spectroscopic data for **nonyl chloroformate** is summarized in the tables below, providing a clear and concise reference for its key identifying features.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **Nonyl Chloroformate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.32	Triplet	2H	-O-CH ₂ -
~1.75	Quintet	2H	-O-CH ₂ -CH ₂ -
~1.27	Multiplet	12H	-(CH ₂) ₆ -
~0.88	Triplet	3H	-CH ₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for **Nonyl Chloroformate**

Chemical Shift (δ) ppm	Assignment
~150.5	C=O
~72.0	-O-CH ₂ -
~31.8	Alkyl Chain Carbons
~29.4	Alkyl Chain Carbons
~29.2	Alkyl Chain Carbons
~28.5	Alkyl Chain Carbons
~25.5	Alkyl Chain Carbons
~22.6	Alkyl Chain Carbons
~14.1	-CH ₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **Nonyl Chloroformate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2927	Strong	C-H Stretch (Alkyl)
~2856	Strong	C-H Stretch (Alkyl)
~1777	Strong	C=O Stretch (Chloroformate)
~1165	Strong	C-O Stretch
~750-650	Medium	C-Cl Stretch

Sample Preparation: Neat liquid

Mass Spectrometry (MS) Data

Table 4: Major Mass Fragments for **Nonyl Chloroformate**

m/z	Relative Intensity	Possible Fragment
206/208	Low	[M] ⁺ (Molecular Ion, with ³⁵ Cl/ ³⁷ Cl isotopes)
126	Moderate	[C ₉ H ₁₉ O] ⁺
63/65	High	[COCl] ⁺ (with ³⁵ Cl/ ³⁷ Cl isotopes)
43	High	[C ₃ H ₇] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy of the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **nonyl chloroformate** is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.7 mL of deuterated chloroform (CDCl₃).

The solution is then transferred to a 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- Data Acquisition:
 - ^1H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl_3 at 7.26 ppm or to an internal standard such as tetramethylsilane (TMS) at 0 ppm.
 - ^{13}C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

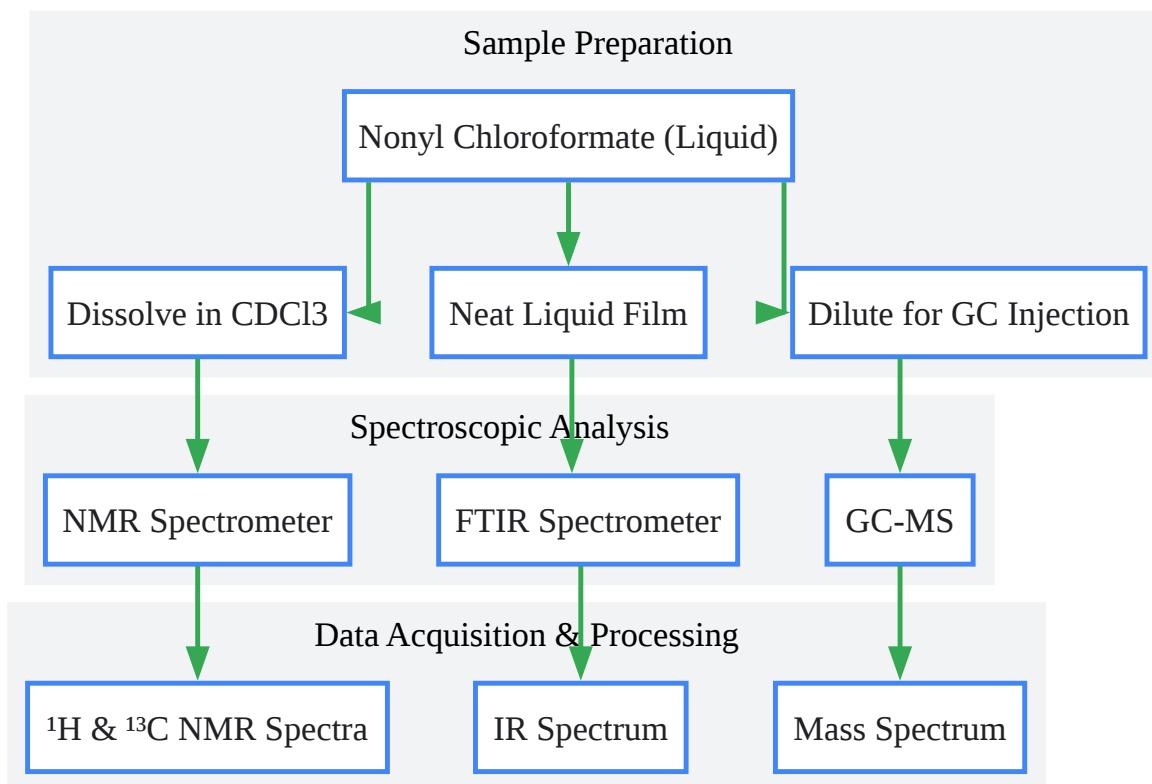
- Sample Preparation: A drop of neat **nonyl chloroformate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm^{-1}). A background spectrum of the clean salt plates is acquired first and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

- Sample Introduction: **Nonyl chloroformate** is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and direct injection into the ion source.
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.
- Data Acquisition: The sample is ionized using a standard electron energy of 70 eV. The mass analyzer scans a mass-to-charge (m/z) range, typically from 30 to 300 amu, to detect the molecular ion and its fragment ions.

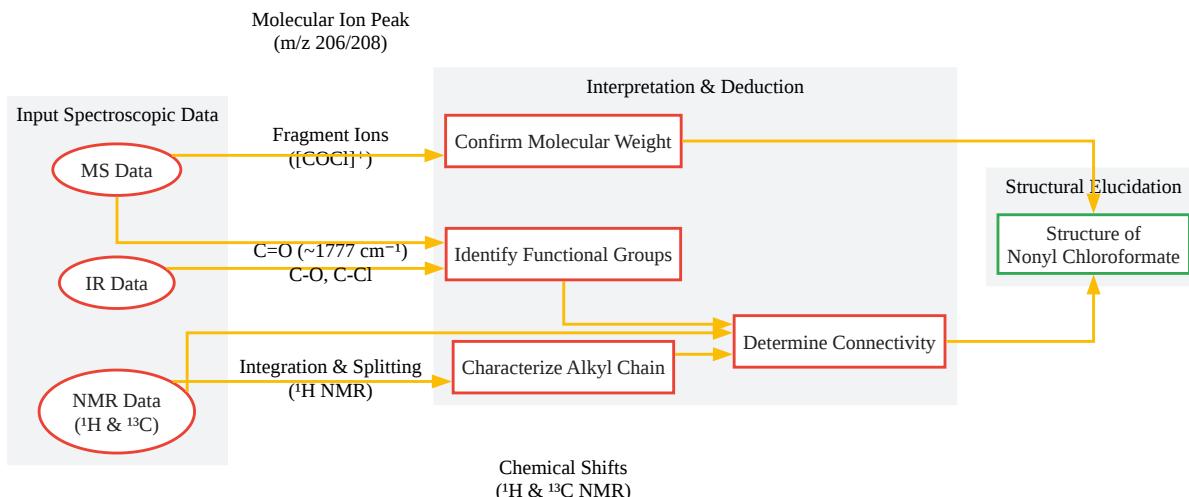
Visualization of Methodologies

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical approach to interpreting the spectral data for structural elucidation of **nonyl chloroformate**.



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A flowchart of the experimental workflow.

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The logical flow of spectral data interpretation.

- To cite this document: BenchChem. [Spectroscopic Profile of Nonyl Chloroformate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1268172#spectroscopic-data-for-nonyl-chloroformate-nmr-ir-ms>

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